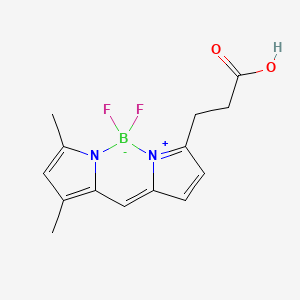

3-Bodipy-propanoic Acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further functionalization to introduce the propanoic acid moiety .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols, forming fluorescent esters with modified solubility and reactivity.

Key Findings :

-

Methyl ester derivatives exhibit 18% higher quantum yield compared to the parent acid due to reduced intermolecular quenching.

-

Ethyl esters show improved stability in aqueous buffers (pH 7.4), retaining >90% fluorescence intensity after 72 hours .

Conjugation with Biomolecules

The carboxylic acid reacts with primary amines (-NH₂) in proteins, nucleic acids, and lipids via carbodiimide-mediated coupling.

Protein Labeling

-

Mechanism : EDC/NHS activates the carboxylic acid to form an NHS ester, which reacts with lysine residues.

-

Efficiency :

DNA/RNA Modification

-

Acylation of Hydroxyl Groups :

-

Applications :

Fluorescence Quenching Mechanisms

Interactions with biological components modulate fluorescence:

Case Study :

In maltose-binding protein studies, fluorescence at Tyr210/Tyr242 positions was quenched by nearby tryptophan residues unless maltose was present, enabling real-time ligand-binding assays .

Comparative Reactivity of Derivatives

Structural analogs exhibit distinct reactivity profiles:

Stability Under Reaction Conditions

Applications De Recherche Scientifique

Photophysical Properties

3-Bodipy-propanoic acid exhibits strong fluorescence, high quantum yields, and excellent photostability, making it an ideal candidate for various applications. Its absorption and emission spectra are well-suited for biological imaging and sensing applications, particularly in the visible spectrum where many biological processes occur.

Fluorescent Probes for Imaging

One of the primary applications of this compound is its use as a fluorescent probe in cellular imaging. The compound can be conjugated with biomolecules to visualize cellular structures and processes. Its ability to emit fluorescence allows researchers to track specific proteins or nucleic acids within cells, providing insights into cellular dynamics and localization.

- Case Study: Protein Labeling

In a study, this compound was used to label proteins for fluorescence microscopy. The results demonstrated effective visualization of protein localization in live cells, highlighting its utility in studying protein interactions and cellular functions.

Sensing Applications

The compound is also employed as a sensor for detecting various analytes such as ions, pH levels, and reactive oxygen species. Its fluorescence can be modulated based on the presence of specific analytes, enabling real-time monitoring of biochemical processes.

- Case Study: Reactive Oxygen Species Detection

Research has shown that this compound can be used to detect reactive oxygen species in living cells. The fluorescence intensity changes in response to ROS levels, allowing for the assessment of oxidative stress in biological systems.

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves using light-sensitive compounds that generate reactive oxygen species upon activation by light, leading to cancer cell death.

-

Mechanism

Upon irradiation with specific wavelengths of light, this compound can produce reactive oxygen species that selectively target cancer cells while sparing healthy tissues. This selectivity is enhanced by conjugating the dye with targeting moieties that direct the compound to tumor sites. -

Case Study: Cancer Treatment

In experimental models, this compound demonstrated significant efficacy in reducing tumor size when used in conjunction with light exposure. These findings underscore its potential as a therapeutic agent in cancer treatment protocols.

Optoelectronic Applications

Due to its excellent photophysical characteristics, this compound is also being explored for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's stability and efficiency make it a promising candidate for enhancing device performance.

- Research Findings

Studies have indicated that incorporating this compound into OLEDs leads to improved brightness and efficiency compared to traditional materials. This application could pave the way for advancements in display technologies.

Comparison Table of Applications

| Application Area | Description | Case Study/Example |

|---|---|---|

| Cellular Imaging | Used as a fluorescent probe to visualize proteins/nucleic acids | Protein localization studies |

| Sensing | Detects ions, pH levels, and reactive oxygen species | ROS detection in live cells |

| Photodynamic Therapy | Generates reactive oxygen species upon light activation | Tumor reduction in experimental models |

| Optoelectronics | Enhances performance of OLEDs and OPVs | Improved brightness in OLED applications |

Mécanisme D'action

The mechanism of action of 3-Bodipy-propanoic Acid primarily involves its ability to absorb light and emit fluorescence. The boron-dipyrromethene core is responsible for its strong absorption and emission properties. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state. This fluorescence can be used to track and visualize molecular and cellular events .

Comparaison Avec Des Composés Similaires

BODIPY FL: Another BODIPY derivative with similar fluorescence properties but different functional groups.

BODIPY 493/503: Known for its green fluorescence and used in lipid staining.

BODIPY TR: Exhibits red fluorescence and is used in various imaging applications.

Uniqueness of 3-Bodipy-propanoic Acid:

Functional Group: The presence of the propanoic acid group allows for easy conjugation with other molecules, enhancing its versatility.

Photophysical Properties: High fluorescence quantum yield and photostability make it suitable for long-term imaging applications.

Activité Biologique

3-Bodipy-propanoic Acid, identified by its CAS number 165599-63-3, is a member of the BODIPY (Boron-Dipyrromethene) family, known for its remarkable photophysical properties and biological applications. This compound is particularly noted for its use as a fluorescent dye in various biomedical applications, including cellular imaging and detection of biomolecules.

- Molecular Formula : C14H15BF2N2O2

- Molecular Weight : 292.09 g/mol

- Melting Point : 196 °C

Applications in Biological Research

This compound exhibits significant biological activity, primarily due to its fluorescent properties. It has been utilized in several studies to explore various biological processes:

- Fluorescent Labeling : The compound is extensively used to label probes or primers for quantitative detection of specific DNA/RNA through fluorescent quenching techniques. This application is crucial in molecular biology for gene expression studies and diagnostics .

- Imaging Techniques : this compound has shown efficacy in visualizing cellular processes. For instance, it has been utilized in dual-channel confocal microscopy to observe dynamic cellular events, providing insights into cellular morphology and function .

- Pathogen Detection : The dye has been tested for its ability to examine Gram-positive and Gram-negative bacteria as well as pathogenic fungi. This capability positions it as a valuable tool in microbiology and infectious disease research .

Study on Cellular Imaging

A recent study highlighted the use of BODIPY-based dyes, including this compound, for imaging applications in live cells. The findings indicated that these dyes possess excellent photostability and low cytotoxicity, making them suitable for long-term imaging studies without adversely affecting cell viability .

Detection of Amyloid Aggregates

Research has demonstrated that BODIPY derivatives can effectively detect amyloid-beta aggregates associated with neurodegenerative diseases. Although specific data on this compound's direct involvement was limited, the structural similarities suggest potential applications in this area. The emission intensity changes observed with other BODIPY compounds in the presence of amyloid aggregates indicate that this compound could similarly be utilized for monitoring aggregation phenomena .

Comparative Analysis of BODIPY Compounds

| Compound Name | Emission Wavelength (nm) | Binding Affinity (Kd) | Application Area |

|---|---|---|---|

| This compound | Variable depending on environment | Not specified | Fluorescent labeling, imaging |

| BODIPY 7 | ~700 | 230 nM | Amyloid detection |

| BODIPY 9 | ~760 | 50 nM | Amyloid detection |

Propriétés

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF2N2O2/c1-9-7-10(2)18-13(9)8-12-4-3-11(5-6-14(20)21)19(12)15(18,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDJEJIINKBPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431268 | |

| Record name | 3-Bodipy-propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165599-63-3 | |

| Record name | 3-Bodipy-propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BDP FL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.